

Application Note: Synthesis of Porous Poly(1,3-diethynylbenzene) Networks

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Bis((trimethylsilyl)ethynyl)benzene

Cat. No.: B1329859

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Porous organic polymers (POPs) represent a versatile class of materials characterized by high porosity, low density, and significant thermal and chemical stability.^[1] 1,3-diethynylbenzene (1,3-DEB) is a readily available and rigid monomer ideal for constructing highly cross-linked, porous polymer networks. The resulting poly(diethynylbenzene) materials possess permanent micro- and mesoporosity, making them excellent candidates for applications in gas storage and separation, catalysis, sensing, and as scaffolds in drug delivery systems.^{[1][2][3]} This document provides detailed protocols for the synthesis of porous polymers from 1,3-DEB via various polymerization techniques and outlines standard procedures for their characterization.

Experimental Protocols: Polymerization Methods

Several catalytic systems can be employed to polymerize 1,3-diethynylbenzene into porous networks. Key methods include Rhodium-catalyzed chain-growth polymerization, Sonogashira-Hagihara cross-coupling, Glaser-Hay coupling, and cyclotrimerization.

Rhodium-Catalyzed Chain-Growth Insertion Polymerization

This method utilizes a Rhodium complex to catalyze the chain-growth polymerization of diethynylarenes, leading to hyper-cross-linked polyacetylene-type networks with high surface

areas.[2] The texture and porosity of the final material are highly sensitive to reaction conditions such as solvent, temperature, and monomer concentration.[2]

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- [Rh(nbd)acac] (Acetylacetonatobis(norbornadiene)rhodium(I)) catalyst
- Anhydrous solvent (e.g., CH₂Cl₂, THF, methanol)[2]
- Methanol (for washing)
- Standard Schlenk line and glassware

Protocol:

- In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of 1,3-diethynylbenzene monomer in the chosen anhydrous solvent (e.g., CH₂Cl₂). A typical monomer concentration ranges from 0.1 to 1.0 M.[2]
- In a separate flask, prepare a stock solution of the [Rh(nbd)acac] catalyst in the same solvent.
- Add the catalyst solution to the monomer solution via syringe to initiate the polymerization. The monomer-to-catalyst ratio can be adjusted to control the polymerization rate and polymer properties.
- Stir the reaction mixture at the desired temperature (room temperature up to 75°C) for a specified time (typically several hours).[2] Polymerization at higher temperatures and for longer durations often results in materials with larger mesopore volumes.[2]
- Upon completion, an insoluble solid polymer will have formed. Quench the reaction by adding methanol.
- Collect the polymer by filtration.

- Wash the collected solid extensively with methanol and other solvents (e.g., THF, CH₂Cl₂) to remove any unreacted monomer and catalyst residues.^[4]
- Dry the purified polymer under high vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Sonogashira-Hagihara Cross-Coupling Polymerization

While 1,3-DEB can homopolymerize, Sonogashira-Hagihara coupling is typically used to co-polymerize it with polyhalogenated aromatic compounds to form rigid porous aromatic frameworks.^{[5][6]} For a conceptual homopolymerization, a di- or tri-halogenated benzene linker would be coupled with 1,3-DEB. The protocol below describes the general conditions for this type of reaction.

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- Aryl halide co-monomer (e.g., 1,3,5-tribromobenzene)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Copper(I) iodide (CuI)
- Anhydrous solvent mixture (e.g., Triethylamine (TEA) and N,N-Dimethylformamide (DMF))^[5]
- Standard Schlenk line and glassware

Protocol:

- To a Schlenk flask, add 1,3-diethynylbenzene, the aryl halide co-monomer, Pd(PPh₃)₄, and CuI.
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent mixture (e.g., 20 mL DMF and 8 mL TEA) via cannula or syringe.^[5]

- Heat the reaction mixture to 80°C and stir for 72 hours.[5]
- After cooling to room temperature, pour the mixture into a beaker containing methanol to precipitate the polymer.
- Filter the solid and wash sequentially with water, acetone, and THF to remove impurities.
- The disappearance of the C-Br stretching band ($\sim 460\text{ cm}^{-1}$) and the $\text{C}\equiv\text{C-H}$ stretching band ($\sim 3300\text{ cm}^{-1}$) in the FT-IR spectrum indicates successful polymerization.[5]
- Dry the polymer under vacuum at an elevated temperature.

Glaser-Hay Oxidative Coupling

The Glaser-Hay coupling is an aerobic oxidative homocoupling of terminal alkynes to form diynes, catalyzed by a copper(I) salt and a nitrogenous ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine).[7][8][9] This method can be adapted for polymerization to create networks linked by butadiyne units.

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- Copper(I) chloride (CuCl)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- Anhydrous solvent (e.g., Dichloromethane, THF)
- Oxygen or air supply

Protocol:

- Dissolve 1,3-diethynylbenzene in the chosen solvent in a flask equipped with a gas inlet.
- Add CuCl and TMEDA to the solution. The CuCl/TMEDA complex acts as the catalyst.[9]
- Bubble air or oxygen through the reaction mixture gently while stirring vigorously at room temperature.

- The reaction progress can be monitored by the formation of a precipitate. The reaction is typically run for 24-48 hours.
- Once complete, the polymer is collected by filtration.
- The solid is washed with a dilute acid solution (e.g., 2M HCl) to remove the copper catalyst, followed by water, methanol, and acetone.
- Dry the resulting porous polymer under high vacuum.

Polycyclotrimerization

This reaction involves the [2+2+2] cycloaddition of three alkyne groups to form a benzene ring, resulting in a highly stable and rigid polyphenylene network.^[10] The reaction can be catalyzed by various transition metal complexes or strong acids.^{[11][12]}

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- Catalyst (e.g., Dicobalt octacarbonyl $[\text{Co}_2(\text{CO})_8]$ or Silicon tetrachloride)^{[10][11]}
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Protocol:

- Dissolve 1,3-diethynylbenzene in an anhydrous solvent under an inert atmosphere.
- Add the catalyst (e.g., $\text{Co}_2(\text{CO})_8$) to the solution.
- Heat the mixture to reflux and stir for 24-72 hours.
- During the reaction, a solid polymer will precipitate from the solution.
- After cooling, the polymer is isolated by filtration.
- The product is purified by Soxhlet extraction with various solvents (e.g., methanol, THF, chloroform) to remove the catalyst and any soluble oligomers.

- Dry the purified polymer network under vacuum.

Data Presentation: Polymer Properties

The properties of porous polymers derived from 1,3-diethynylbenzene are highly dependent on the synthetic method and reaction conditions.

Polymerization Method	Catalyst / Conditions	BET Surface Area (m ² /g)	Pore Characteristics	Reference
Chain-Growth	[Rh(nbd)acac], 75°C, prolonged time	Up to 1470	Micro/mesoporous	[2]
Chain-Growth	[Rh(nbd)acac], Room Temp	Up to 880	Predominantly microporous	[2]
Chain-Growth (HIPE)	[Rh(nbd)acac]	110	Hierarchical micro/macroporous	[13][14]
Chain-Growth (HIPE) + Post-Crosslinking	[Rh(nbd)acac], then 280°C	380	Hierarchical micro/macroporous	[13][14]
Polycyclotrimerization	Co ₂ (CO) ₈	Up to 159	Microporous	[10]
Polycyclotrimerization	SiCl ₄ or TsOH	Up to 895	Micro/macroporous	[11]

Characterization Protocols

Standard techniques are used to confirm the structure, porosity, and stability of the synthesized materials.

Porosity and Surface Area Analysis (Nitrogen Physisorption)

- Protocol:
 - Accurately weigh 50-100 mg of the dried polymer sample into a sample tube.
 - Degas the sample under high vacuum at a specified temperature (e.g., 120-150°C) for several hours (typically >8h) to remove adsorbed moisture and solvent.[\[15\]](#)[\[16\]](#)
 - Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).
 - Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model from the adsorption data in the relative pressure (P/P_0) range of 0.05-0.3.[\[15\]](#)
 - Determine the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[\[16\]](#)

Morphological Analysis (SEM & TEM)

- Protocol:
 - For Scanning Electron Microscopy (SEM): Mount a small amount of the polymer powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam. Image the sample at various magnifications to observe particle morphology and macroporosity.[\[17\]](#)[\[18\]](#)
 - For Transmission Electron Microscopy (TEM): Disperse a small amount of the polymer powder in a volatile solvent (e.g., ethanol) by sonication. Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate completely before imaging to observe the nanoscale porous structure.

Thermal Stability Analysis (TGA)

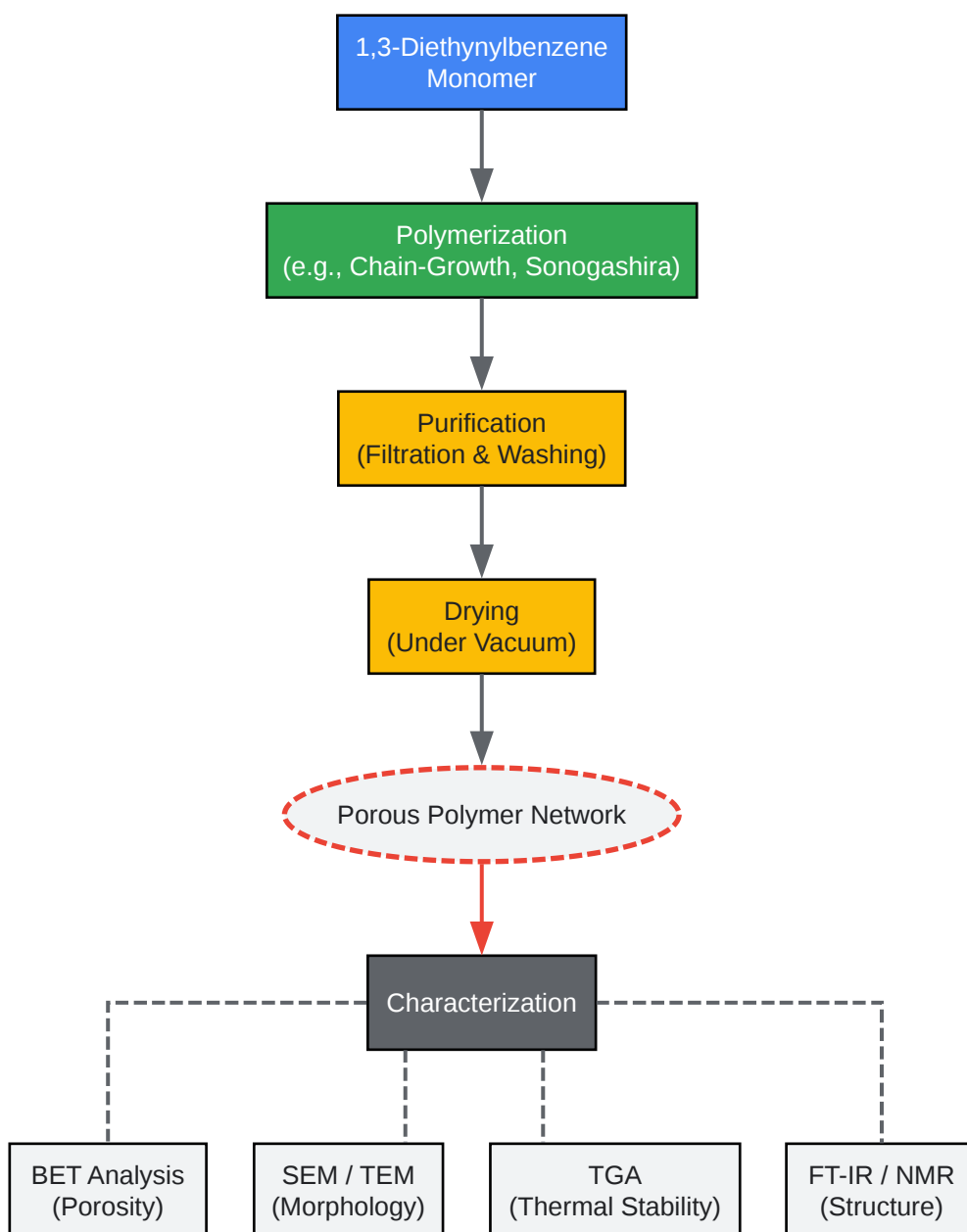
- Protocol:
 - Place 5-10 mg of the dried polymer sample into an alumina or platinum TGA pan.[\[15\]](#)

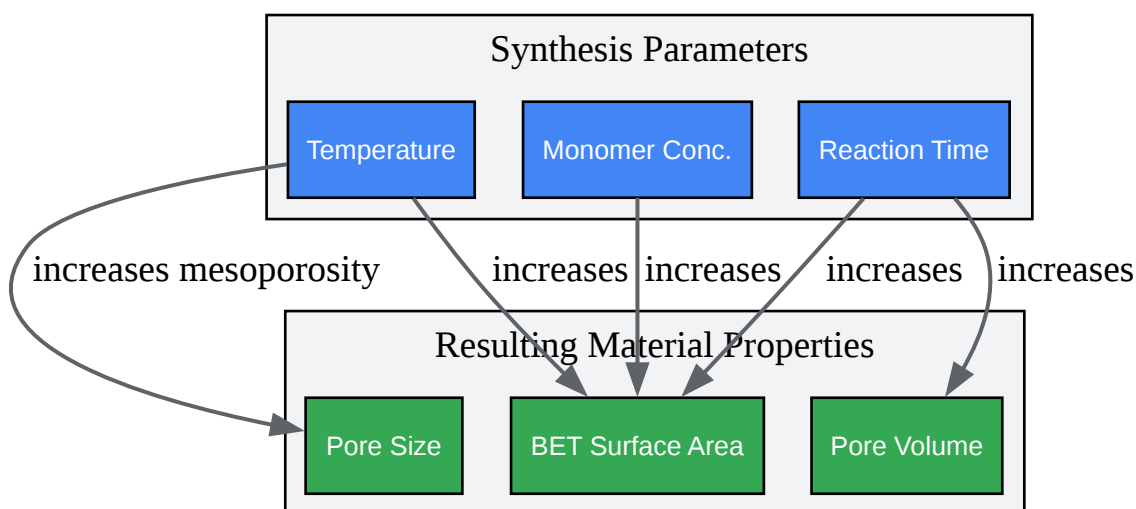
- Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., flowing nitrogen at 50 mL/min).[\[15\]](#)[\[16\]](#)
- Record the weight loss as a function of temperature. The onset of decomposition is used to determine the thermal stability of the polymer.

Structural Confirmation (FT-IR & Solid-State NMR)

- Protocol:
 - Fourier-Transform Infrared (FT-IR) Spectroscopy: Mix a small amount of the polymer with KBr powder and press into a pellet, or analyze directly using an attenuated total reflectance (ATR) accessory. Successful polymerization is confirmed by the significant reduction or disappearance of the terminal alkyne C-H stretch ($\sim 3300\text{ cm}^{-1}$) and the $\text{C}\equiv\text{C}$ stretch ($\sim 2100\text{ cm}^{-1}$) from the 1,3-DEB monomer.[\[3\]](#)[\[5\]](#)
 - Solid-State ^{13}C CP/MAS NMR Spectroscopy: This technique confirms the polymer structure. Resonances corresponding to the aromatic carbons (120-150 ppm) and the newly formed polymer backbone carbons will be present, while the signals for the monomer's ethynyl carbons (80-100 ppm) will be altered.[\[5\]](#)[\[6\]](#)

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging applications of porous organic polymers in visible-light photocatalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. en.lnu.edu.cn [en.lnu.edu.cn]
- 6. Anionic porous polymers with tunable structures and catalytic properties - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA04917F [pubs.rsc.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. Homo- and Copolycyclotrimerization of Aromatic Internal Diynes Catalyzed with Co₂(CO)₈ : A Facile Route to Microporous Photoluminescent Polyphenylenes with Hyperbranched or Crosslinked Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new route to porous monolithic organic frameworks via cyclotrimerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chain-Growth Insertion Polymerization of 1,3-Diethynylbenzene High Internal Phase Emulsions into Reactive π -Conjugated Foams [agris.fao.org]
- 15. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. opus.bsz-bw.de [opus.bsz-bw.de]
- To cite this document: BenchChem. [Application Note: Synthesis of Porous Poly(1,3-diethynylbenzene) Networks]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329859#polymerization-of-1-3-diethynylbenzene-for-porous-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com